molecular formula C19H25N5O3 B2513109 8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-13-3

8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2513109
CAS No.: 946280-13-3
M. Wt: 371.441
InChI Key: NCMTYQOYVHFBJF-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylbutyl group, and a carboxamide group

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “8-(4-ethoxyphenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is not mentioned in the search results, 1,2,4-triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .

Future Directions

Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . This suggests that “8-(4-ethoxyphenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” and similar compounds could have potential applications in the development of new anticancer drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with 3-methylbutylamine to form an intermediate Schiff base This intermediate is then cyclized with cyanamide under acidic conditions to yield the imidazo[2,1-c][1,2,4]triazine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide apart is its unique combination of functional groups and its potential to interact with multiple molecular targets. This versatility makes it a valuable compound for further research and development in various scientific disciplines.

Properties

IUPAC Name

8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-4-27-15-7-5-14(6-8-15)23-11-12-24-18(26)16(21-22-19(23)24)17(25)20-10-9-13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMTYQOYVHFBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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